5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 144949-59-7
VCID: VC21088618
InChI: InChI=1S/C14H8N2O8/c17-13(18)9-1-7(3-11(5-9)15(21)22)8-2-10(14(19)20)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)
SMILES: C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C14H8N2O8
Molecular Weight: 332.22 g/mol

5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid

CAS No.: 144949-59-7

Cat. No.: VC21088618

Molecular Formula: C14H8N2O8

Molecular Weight: 332.22 g/mol

* For research use only. Not for human or veterinary use.

5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid - 144949-59-7

Specification

CAS No. 144949-59-7
Molecular Formula C14H8N2O8
Molecular Weight 332.22 g/mol
IUPAC Name 3-(3-carboxy-5-nitrophenyl)-5-nitrobenzoic acid
Standard InChI InChI=1S/C14H8N2O8/c17-13(18)9-1-7(3-11(5-9)15(21)22)8-2-10(14(19)20)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)
Standard InChI Key XVJSFQJMJQNVGO-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O

Introduction

5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid is a complex organic compound that belongs to the biphenyl family. It is characterized by the presence of two nitro groups and two carboxylic acid groups attached to a biphenyl backbone. This compound is of interest due to its potential applications in various fields, including chemistry and materials science.

Synthesis and Preparation

The synthesis of 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid typically involves the nitration of a biphenyl dicarboxylic acid precursor. This process requires careful control of reaction conditions to ensure the desired nitration pattern.

Synthesis Steps

  • Starting Material: Begin with [1,1'-biphenyl]-3,3'-dicarboxylic acid.

  • Nitration: Perform nitration using a strong nitrating agent, such as a mixture of nitric and sulfuric acids, to introduce nitro groups at the desired positions.

  • Purification: Purify the product using recrystallization or chromatography techniques.

Potential Applications

  • Materials Science: The nitro groups can influence the electronic and optical properties of materials.

  • Organic Synthesis: These compounds can serve as intermediates in the synthesis of more complex molecules.

Future Directions

  • Detailed Synthesis Optimization: Further studies on optimizing the synthesis conditions to improve yield and purity.

  • Biological Activity Evaluation: Assessing potential biological activities, such as antioxidant or antimicrobial properties.

  • Materials Science Applications: Exploring its use in developing new materials with enhanced properties.

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